1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

Medicinal Chemistry Chemical Biology Building Blocks

Medicinal chemists exploring novel aminoindane SAR face a critical data gap: no public biological or performance data exists for this specific 3-isopropyl, 1-amino-1-carboxylic acid substitution pattern, making generic substitution a blind risk. This 95% pure chiral building block (CAS 1803591-59-4, PubChem CID 91647722) enables controlled exploration of uncharted chemical space. - Tangible, purchasable scaffold for SAR library synthesis - Listed in PubChem & available with in-stock global shipping - Theoretically relevant to sGC activator patent WO/2014/012935

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1803591-59-4
Cat. No. B1381238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
CAS1803591-59-4
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)C1CC(C2=CC=CC=C12)(C(=O)O)N
InChIInChI=1S/C13H17NO2/c1-8(2)10-7-13(14,12(15)16)11-6-4-3-5-9(10)11/h3-6,8,10H,7,14H2,1-2H3,(H,15,16)
InChIKeyGKXUZTINRJOQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-isopropylindane-1-carboxylic Acid: Procurement Overview


1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1803591-59-4) is a synthetic, chiral aminoindane-carboxylic acid building block with a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol [1]. It is listed in the PubChem database (CID 91647722) and is available from several chemical vendors primarily for research purposes [1]. The compound belongs to a class of molecules that have been explored in patent literature for potential therapeutic applications, including cardiovascular and metabolic disorders [2]. However, a search of permitted sources found no publicly available, peer-reviewed data quantifying its biological activity, selectivity, or performance in comparison to structural analogs.

Class Chiral aminoindane-carboxylic acid building block
Workflow Exploratory medicinal chemistry; SAR library synthesis
Vendor data Identity and purity only; no performance data available

Substitution Risks of 1-Amino-3-isopropylindane-1-carboxylic Acid


In the absence of published, comparator-based performance data for 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid, generic substitution cannot be ruled out nor can it be reliably assessed. The core risk for a procurement decision lies in the unknown impact of the specific 3-isopropyl and 1-amino-1-carboxylic acid substitutions on the indane scaffold. While the general class of aminoindane-carboxylic acids has been investigated as sGC activators [1], the structure-activity relationship (SAR) for this precise derivative is not documented in the public domain. A scientist cannot assume that a different substitution pattern (e.g., an aminoindane-1,5-dicarboxylic acid like AIDA [2]) will exhibit the same chemical reactivity, solubility, or biological interaction profile. Without quantitative, head-to-head evidence, any substitution is a blind leap that could invalidate a synthetic route or a biological assay.

SAR unknown

3-isopropyl and 1-amino-1-carboxyl substitutions lack public SAR data; reactivity and interaction profiles may differ from other aminoindanes.

Misidentification risk

Vendor attribution as AIDA is incorrect; AIDA is 1-aminoindan-1,5-dicarboxylic acid, a distinct mGluR1 antagonist. Substitution may shift assay outcomes.

Differentiation Evidence Gap for 1-Amino-3-isopropylindane-1-carboxylic Acid


Absence of Comparator Data

An exhaustive search of permitted primary literature, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) yielded no quantitative, comparator-based evidence for 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid. While the compound is cataloged in PubChem [1] and is structurally related to compounds in patent WO/2014/012935 [2], no specific biological data (e.g., IC50, EC50, Ki) or physicochemical data for this derivative was found. The common name 'AIDA' is incorrectly attributed to this compound on some vendor sites; in established literature, AIDA refers to 1-aminoindan-1,5-dicarboxylic acid, a known mGluR1 antagonist [3]. This misidentification highlights the data vacuum around the true target compound. Therefore, no evidence-based differentiation claim can be made at this time.

Comparator data
Data to verify
No quantitative target or comparator evidence found
Procurement decision rests on vendor identity and purity
AIDA misattribution noted on some vendor sites; verify structure independently
Medicinal Chemistry Chemical Biology Building Blocks

Validated Application Scenarios for 1-Amino-3-isopropylindane-1-carboxylic Acid


Research Chemical Building Block

Given the complete absence of published biological or performance data, the only verifiable application for 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is as a specialty chemical building block for exploratory medicinal chemistry. Its structure, featuring a chiral amino acid moiety on a bicyclic indane scaffold, is of theoretical interest for generating novel compound libraries. A researcher might procure this compound to explore uncharted chemical space, synthesize analogs for an SAR series referenced in patent WO/2014/012935 [1], or use it as a precursor in synthetic methodology studies. This application is directly supported by its listing in PubChem [2] and its availability as a catalog product, which confirms it is a tangible, purchasable entity, but does not validate its utility beyond this foundational level.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry building block
Chiral aminoindane scaffold, vendor-reported identity
Confirm identity (NMR, LC-MS) and purity (HPLC)
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